5-Chloro-benzooxazole-2-carboxylic acid

Übersicht

Beschreibung

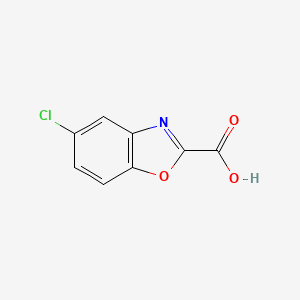

5-Chloro-benzooxazole-2-carboxylic acid is an organic compound with the molecular formula C8H4ClNO3 and a molecular weight of 197.58 g/mol . It is a heterocyclic compound consisting of a benzene ring fused with an oxazole ring, with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-benzooxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-2-aminophenol with diethyl oxalate under acidic conditions to form the benzooxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-benzooxazole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.

Esterification: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.

Major Products Formed

Substitution Reactions: Products include various substituted benzooxazole derivatives.

Oxidation and Reduction: Products include alcohols or carboxylate salts.

Esterification: Products include esters of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Chloro-benzooxazole-2-carboxylic acid is recognized for its biological activities, making it a valuable scaffold in drug discovery. The compound has been linked to various pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has been evaluated for cytotoxicity against various cancer cell lines. Research indicates that benzoxazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drugs. A study highlighted the cytotoxic activity of 2-substituted benzoxazole derivatives against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116) .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in treating chronic inflammatory diseases. Its derivatives were synthesized and tested for analgesic and anti-inflammatory properties, revealing significant activity .

Synthetic Organic Chemistry

The synthesis of this compound is notable for its role as an intermediate in the production of various functionalized benzoxazole derivatives. The following methods have been employed:

- Green Synthesis Techniques : Recent advancements have introduced eco-friendly methodologies for synthesizing benzoxazoles using ionic liquids and ultrasound irradiation. These methods enhance yield while minimizing environmental impact .

- Catalytic Approaches : The use of catalysts such as nano-ZnO and Brønsted acids has been explored to facilitate the cyclization reactions necessary for synthesizing benzoxazole derivatives from 2-aminophenols and aldehydes . This approach not only improves efficiency but also broadens the substrate scope.

Case Study 1: Antimicrobial Activity Assessment

A series of compounds derived from this compound were synthesized and evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) was determined against several bacterial strains, revealing that compounds with a carboxylic acid group exhibited enhanced antibacterial activity compared to their counterparts without this functional group .

Case Study 2: Anticancer Evaluation

In a controlled study, several benzoxazole derivatives were tested against MCF-7 and HCT-116 cell lines. The results indicated that the presence of substituents at specific positions on the benzoxazole ring significantly influenced cytotoxicity. Notably, the derivative with a carboxylic acid group at the fifth position showed promising results, suggesting its potential as an anticancer agent .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-Chloro-benzooxazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity . The oxazole ring and the carboxylic acid group play crucial roles in these interactions, allowing the compound to modulate various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-benzooxazole-2-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

5-Fluoro-benzooxazole-2-carboxylic acid: Similar structure with a fluorine atom instead of chlorine.

5-Methyl-benzooxazole-2-carboxylic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

5-Chloro-benzooxazole-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Biologische Aktivität

5-Chloro-benzooxazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 197.57 g/mol

- Structure : The compound features a benzooxazole ring with a carboxylic acid functional group and a chlorine substituent, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. It can form hydrogen bonds and π-π interactions, influencing the activity of proteins and enzymes crucial for microbial growth and cancer cell proliferation.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were evaluated against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 32 | 64 |

| Staphylococcus aureus | 16 | 32 |

| Bacillus subtilis | 8 | 16 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, while also showing activity against Gram-negative bacteria like E. coli .

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity, particularly against Candida albicans. Research indicates that derivatives of benzoxazole compounds often exhibit selective antifungal properties, which may be leveraged for therapeutic applications in treating fungal infections .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, it has shown significant cytotoxic effects on human cancer cell lines such as prostate carcinoma (22Rv1 cells), with an IC value of approximately 1.54 µM, indicating a higher potency than standard chemotherapeutic agents like doxorubicin (IC = 2.32 µM) .

Case Study: Cytotoxic Activity

A study evaluated the cytotoxicity of several benzoxazole derivatives, including this compound, against a panel of cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| Prostate Cancer (22Rv1) | 1.54 |

| Breast Cancer (MCF-7) | 3.12 |

| Lung Cancer (A549) | 4.50 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Its derivatives have been tested for their ability to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes. For example, one derivative showed an IC value comparable to ibuprofen, indicating potential as an anti-inflammatory drug .

Eigenschaften

IUPAC Name |

5-chloro-1,3-benzoxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJGNDXUMNGLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438532 | |

| Record name | 5-Chloro-benzooxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49559-65-1 | |

| Record name | 5-Chloro-benzooxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.